2-{4-[(Dimethylamino)methyl]phenyl}benzoic acid
Overview
Description
4’-[(Dimethylamino)methyl]-[1,1’-biphenyl]-2-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a dimethylamino group attached to a methyl group, which is further connected to a biphenyl structure with a carboxylic acid group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[(Dimethylamino)methyl]-[1,1’-biphenyl]-2-carboxylic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl core is replaced by a dimethylamino group.
Industrial Production Methods
In an industrial setting, the production of 4’-[(Dimethylamino)methyl]-[1,1’-biphenyl]-2-carboxylic acid may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors for the carboxylation step and continuous flow reactors for the Suzuki-Miyaura coupling to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4’-[(Dimethylamino)methyl]-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The dimethylamino group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinones or other oxidized biphenyl derivatives.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4’-[(Dimethylamino)methyl]-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4’-[(Dimethylamino)methyl]-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the biphenyl core provides a rigid scaffold for binding to target proteins or enzymes. The carboxylic acid group can form ionic interactions with positively charged residues in the target molecules, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4’-[(Dimethylamino)methyl]-[1,1’-biphenyl]-2-carbonitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.
4’-[(Dimethylamino)methyl]-[1,1’-biphenyl]-2-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.
Uniqueness
4’-[(Dimethylamino)methyl]-[1,1’-biphenyl]-2-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different functional groups.
Properties
IUPAC Name |
2-[4-[(dimethylamino)methyl]phenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-17(2)11-12-7-9-13(10-8-12)14-5-3-4-6-15(14)16(18)19/h3-10H,11H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEUKVSNERIXTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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